molecular formula C8H16N2O2S B1406157 (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine CAS No. 1567886-27-4

(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Cat. No. B1406157
CAS RN: 1567886-27-4
M. Wt: 204.29 g/mol
InChI Key: LMEOXMMDJCQBBK-SSDOTTSWSA-N
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Description

(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine, also known as CPMP, is a synthetic piperazine derivative that has been studied for its potential applications in various scientific research fields. It is a cyclic sulfonamide that has been used in a range of research applications due to its unique chemical structure. CPMP has been studied for its ability to act as a ligand or substrate in enzymatic reactions, as well as its potential to act as a prodrug.

Scientific Research Applications

Comprehensive Analysis of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine Applications

Pharmaceutical Synthesis: The compound (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be utilized in the synthesis of various pharmaceuticals. Its unique structure, featuring a cyclopropane ring and a sulfonyl group, makes it a valuable intermediate in creating new chemical entities with potential therapeutic effects. For instance, it could be used to develop novel antidepressants or antipsychotics due to its ability to interact with central nervous system receptors.

Agricultural Chemicals: In agriculture, this compound may serve as a precursor in the synthesis of pesticides or herbicides. The sulfonyl group, in particular, is known for its ability to disrupt the biological pathways of pests and weeds, leading to the development of more effective and targeted agricultural chemicals.

Material Science: The cyclopropane ring provides a rigid and strained structure that could be beneficial in the design of new materials. For example, polymers incorporating this compound could exhibit enhanced strength and durability, making them suitable for use in high-performance applications.

Catalysis: (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine might act as a ligand in catalytic systems due to its potential to coordinate with metals. This could lead to advancements in catalysis, particularly in asymmetric synthesis, where the chirality of the compound could induce enantioselectivity in chemical reactions.

Biochemical Research: Researchers could employ this compound in biochemical studies, particularly in probing the structure and function of enzymes. Its ability to mimic certain biological molecules could make it a useful tool in understanding enzyme-substrate interactions and in the development of enzyme inhibitors.

Environmental Science: In environmental science, this compound’s derivatives could be explored for their ability to remove pollutants from water or soil. The sulfonyl group, for instance, might bind to heavy metals or organic contaminants, aiding in their extraction and purification from environmental samples.

Nanotechnology: The unique geometry of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine could be exploited in the field of nanotechnology. It could be used to create nanoscale structures or devices, particularly in the development of molecular machines or sensors.

Neuroscience: Given its potential activity in the central nervous system, this compound could be used in neuroscience research to study neurotransmitter pathways. It might serve as a probe to understand the mechanisms of neurological disorders and aid in the discovery of new treatments.

Each of these applications leverages the unique chemical properties of (2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine, demonstrating its versatility and potential across various fields of scientific research. While the search results did not provide specific applications for this compound, the analysis above is based on the general chemical properties and potential uses of compounds with similar structural features .

properties

IUPAC Name

(2R)-1-cyclopropylsulfonyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOXMMDJCQBBK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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